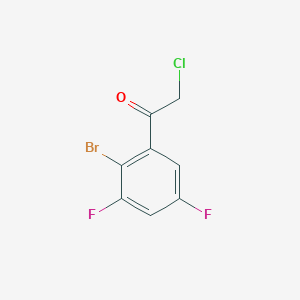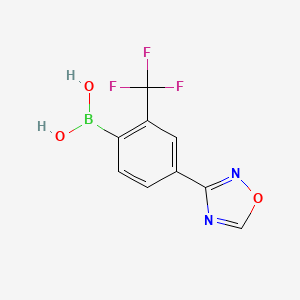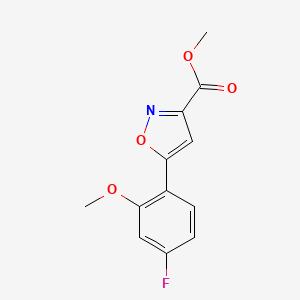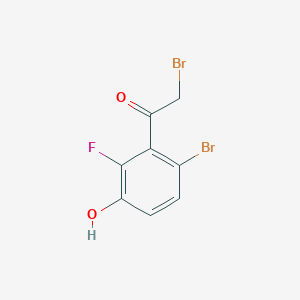
2'-Bromo-3',5'-difluorophenacyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Bromo-3’,5’-difluorophenacyl chloride is an organic compound that belongs to the class of halogenated phenacyl chlorides It is characterized by the presence of bromine and fluorine atoms attached to a phenacyl chloride structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-3’,5’-difluorophenacyl chloride typically involves the halogenation of phenacyl chloride derivatives. One common method includes the bromination and fluorination of phenacyl chloride using appropriate halogenating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as methanol, and the temperature is carefully regulated to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of 2’-Bromo-3’,5’-difluorophenacyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2’-Bromo-3’,5’-difluorophenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups onto the ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents replacing the bromine or fluorine atoms, while oxidation reactions may produce higher oxidation state compounds.
Aplicaciones Científicas De Investigación
2’-Bromo-3’,5’-difluorophenacyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2’-Bromo-3’,5’-difluorophenacyl chloride involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Bromo-5’-fluoroacetophenone
- 3’,5’-Difluorophenacyl bromide
- 4’-Bromo-3’,5’-difluorophenacyl chloride
Uniqueness
2’-Bromo-3’,5’-difluorophenacyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms on the phenacyl chloride structure makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H4BrClF2O |
|---|---|
Peso molecular |
269.47 g/mol |
Nombre IUPAC |
1-(2-bromo-3,5-difluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-8-5(7(13)3-10)1-4(11)2-6(8)12/h1-2H,3H2 |
Clave InChI |
BKEARKHNLCCLGC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)CCl)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13718322.png)





![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13718360.png)

![2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol](/img/structure/B13718367.png)

![(3R,7R,9R,11R,13S,14R)-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13718386.png)

